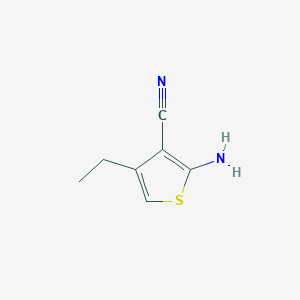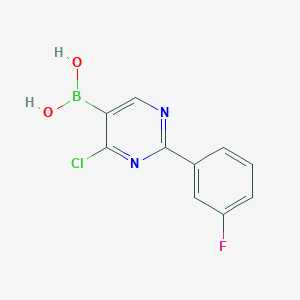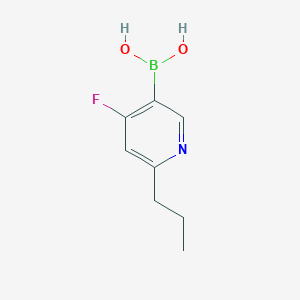
(4-Fluoro-6-propylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a propyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-fluoro-6-propylpyridine can be borylated using bis(pinacolato)diboron, Pd(dppf)Cl2 as the catalyst, and potassium acetate as the base .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic borylation. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
(4-Fluoro-6-propylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene/water mixture.
Oxidation: H2O2, NaBO3.
Protodeboronation: HCl, NaOH.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Fluoro-6-propylpyridin-3-ol.
Protodeboronation: 4-Fluoro-6-propylpyridine.
科学研究应用
Chemistry
In organic synthesis, (4-Fluoro-6-propylpyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Industry
In the industrial sector, boronic acids are used in the development of sensors and diagnostic tools. Their ability to form reversible covalent bonds with diols makes them useful in glucose sensing and other analytical applications .
作用机制
The mechanism of action of (4-Fluoro-6-propylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site serine residue, blocking the enzyme’s activity .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling and as a glucose sensor.
4-Formylphenylboronic Acid: Used in organic synthesis and as an enzyme inhibitor.
3-Pyridinylboronic Acid: Utilized in cross-coupling reactions and medicinal chemistry.
Uniqueness
(4-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluoro group enhances its reactivity in coupling reactions, while the propyl group provides additional steric bulk, influencing its binding interactions in enzyme inhibition .
属性
分子式 |
C8H11BFNO2 |
|---|---|
分子量 |
182.99 g/mol |
IUPAC 名称 |
(4-fluoro-6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-2-3-6-4-8(10)7(5-11-6)9(12)13/h4-5,12-13H,2-3H2,1H3 |
InChI 键 |
GEWGCWJXSNILPM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(N=C1)CCC)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
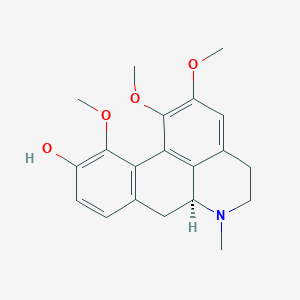
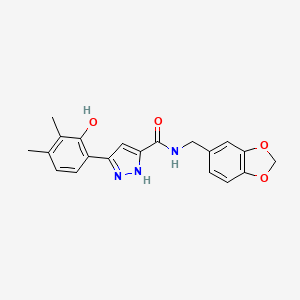

![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
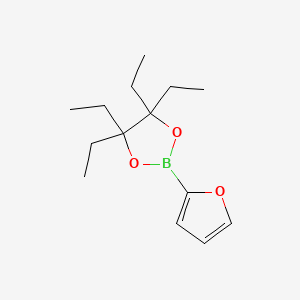
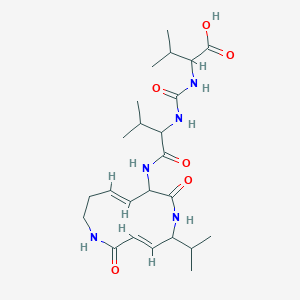
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)

![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
